

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Cat. No.: B1388882

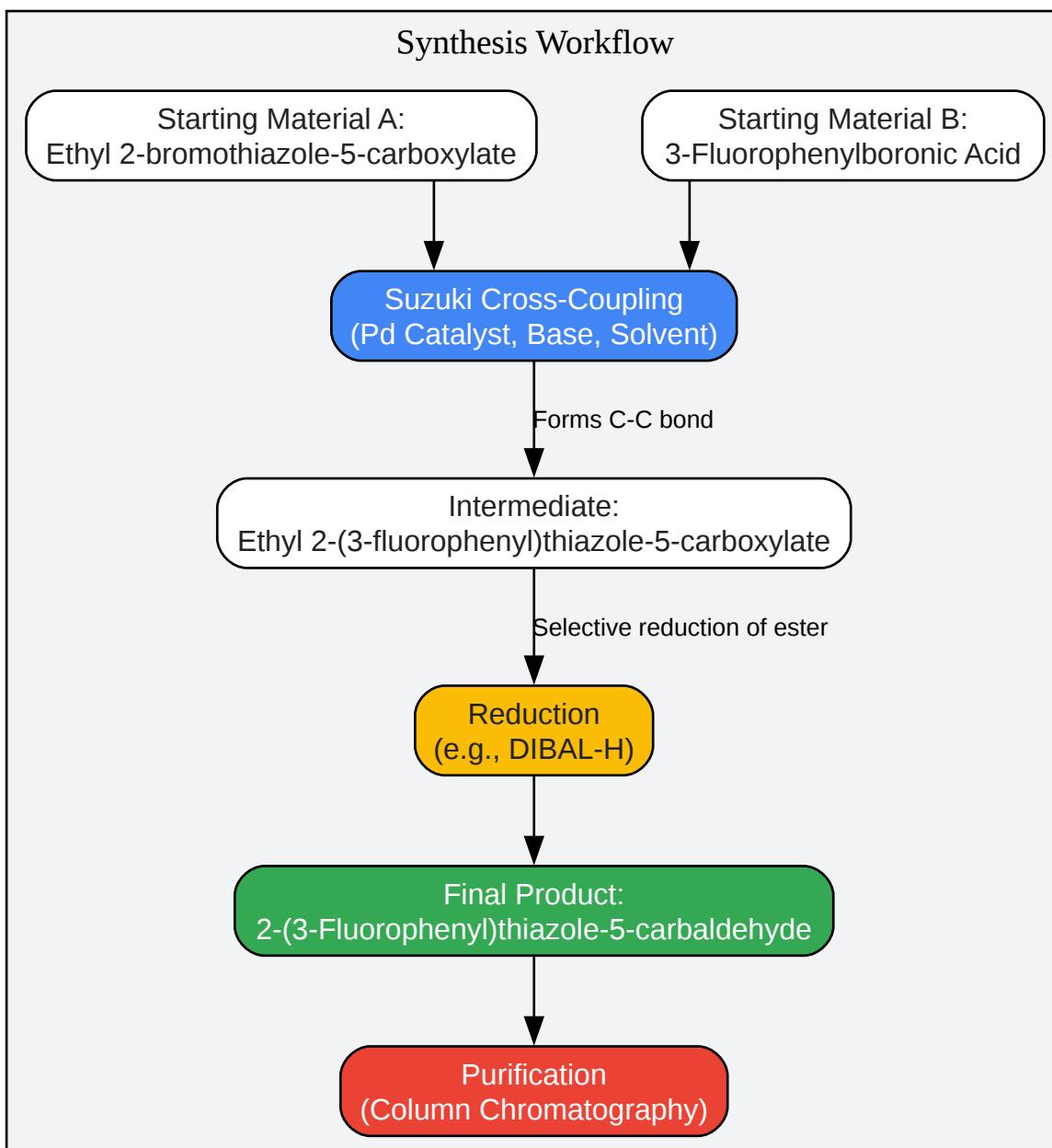
[Get Quote](#)

2-(3-Fluorophenyl)thiazole-5-carbaldehyde is a heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. Its structure, featuring a fluorinated phenyl ring coupled to a reactive thiazole-5-carbaldehyde core, offers a unique combination of physicochemical properties and synthetic versatility. The thiazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and π - π stacking interactions.^[1] The strategic placement of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds.^[1] Furthermore, the aldehyde functional group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations, including condensations, nucleophilic additions, and cross-coupling reactions.^[1]

This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications, framed from the perspective of a senior application scientist to provide field-proven insights.

Part 1: Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and computed physicochemical properties for **2-(3-Fluorophenyl)thiazole-5-carbaldehyde** are summarized below.


Property	Value	Source
IUPAC Name	2-(3-fluorophenyl)-1,3-thiazole-5-carbaldehyde	PubChem[2]
CAS Number	914348-84-8	Freedom Chemical[3]
Molecular Formula	C ₁₀ H ₆ FNOS	PubChem[2][4]
Molecular Weight	207.23 g/mol	PubChem[2]
Canonical SMILES	C1=CC(=CC(=C1)F)C2=NC=C(S2)C=O	PubChem[2][4]
Monoisotopic Mass	207.01541 Da	PubChemLite[4][5]
Predicted XlogP	2.5	PubChemLite[4][5]
Purity (Typical)	≥95%	Freedom Chemical[3]
Appearance	Solid (form may vary)	N/A

Part 2: Synthesis and Mechanistic Rationale

The synthesis of substituted phenylthiazoles is a well-trodden path in organic chemistry. A robust and modern approach for preparing **2-(3-Fluorophenyl)thiazole-5-carbaldehyde** involves a Suzuki cross-coupling reaction. This method offers high yields and excellent functional group tolerance.

Proposed Synthetic Workflow

The logical flow for the synthesis involves the palladium-catalyzed coupling of a commercially available thiazole precursor with a fluorinated boronic acid, followed by purification.

[Click to download full resolution via product page](#)

Caption: Proposed Suzuki coupling and reduction pathway for synthesis.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own optimization based on laboratory conditions and scale.

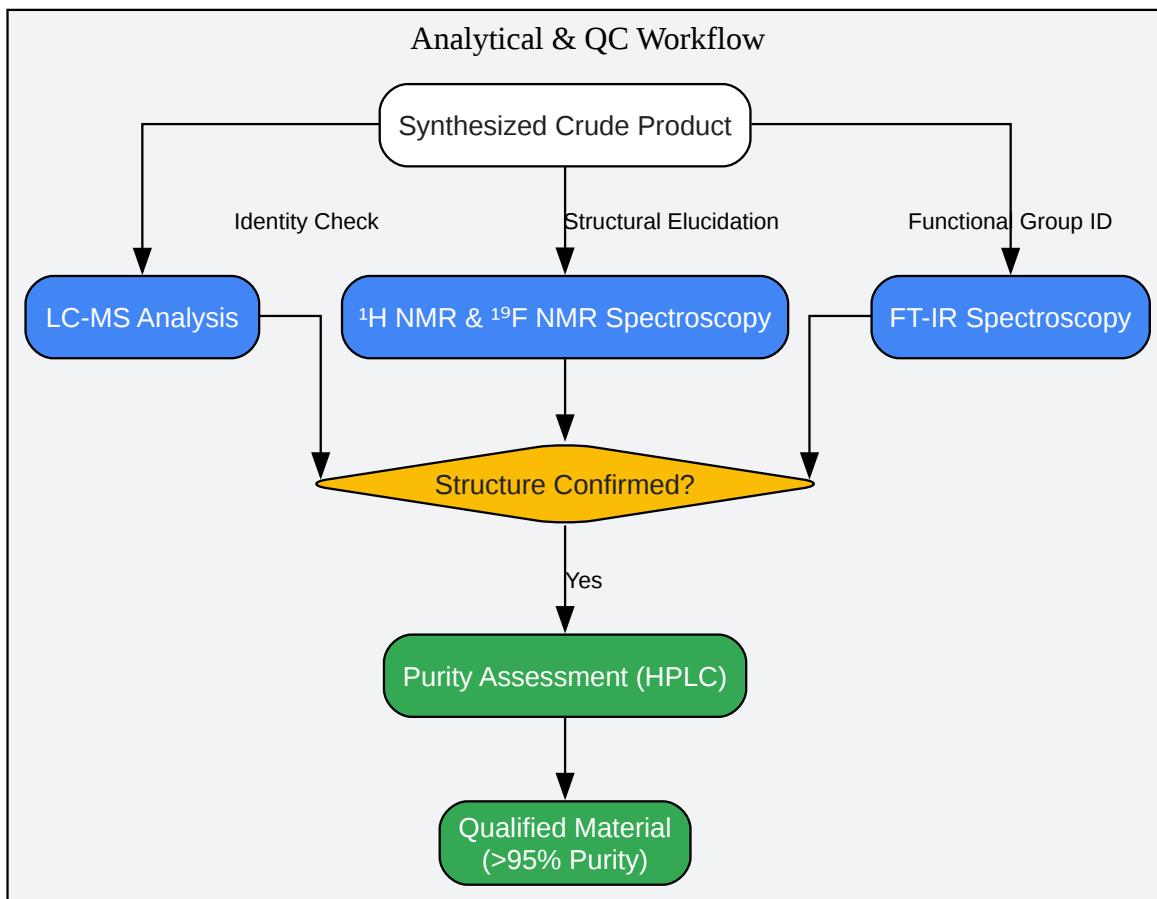
Step 1: Suzuki Cross-Coupling

- **Reactor Setup:** To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add ethyl 2-bromothiazole-5-carboxylate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a suitable palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
- **Solvent and Base Addition:** Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na_2CO_3) (2.5 eq).
- **Reaction Execution:** Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approx. 90-100 °C) and stir vigorously.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting 2-bromothiazole is consumed (typically 4-12 hours).
- **Work-up:** Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude ester intermediate.
- **Expert Insight:** The choice of a palladium(0) catalyst like $\text{Pd}(\text{PPh}_3)_4$ is crucial for the catalytic cycle of the Suzuki reaction. The aqueous base is essential for the transmetalation step. Degassing the solvent is critical to prevent the oxidation and deactivation of the catalyst. This general strategy is effective for coupling various phenylboronic acids with thiazole halides.^[6]

Step 2: Reduction to Aldehyde

- **Reactor Setup:** Dissolve the crude ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate intermediate from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under a nitrogen atmosphere.
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Reagent Addition:** Add Diisobutylaluminium hydride (DIBAL-H) (1.1 eq, typically as a 1.0 M solution in hexanes) dropwise via a syringe, keeping the internal temperature below -70 °C.
- **Reaction Execution:** Stir the mixture at -78 °C for 2-3 hours.

- **Quenching and Work-up:** Quench the reaction by slowly adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir until two clear layers form. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- **Expert Insight:** DIBAL-H is a powerful yet selective reducing agent. Performing the reduction at low temperatures (-78 °C) is critical to prevent over-reduction of the ester to the corresponding alcohol. The aldehyde is formed via a stable tetrahedral intermediate that collapses upon work-up.


Step 3: Purification

- **Methodology:** Purify the crude product using silica gel column chromatography.
- **Eluent System:** A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) is typically effective for eluting the final product.
- **Final Product:** Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield **2-(3-Fluorophenyl)thiazole-5-carbaldehyde** as a solid.

Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach ensures the material's suitability for subsequent research.

Analytical Workflow

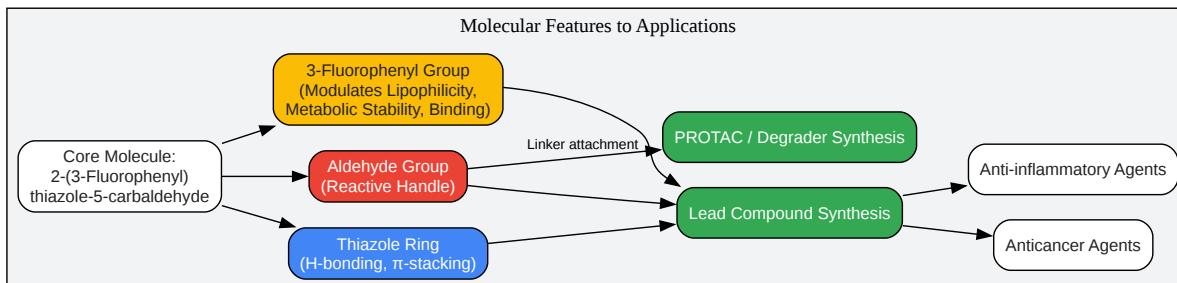
[Click to download full resolution via product page](#)

Caption: A standard workflow for structural and purity validation.

Key Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: This is the primary tool for structural confirmation. Expected signals include multiplets in the aromatic region (7.0-8.5 ppm), a singlet for the thiazole proton, and a characteristic downfield singlet for the aldehyde proton (CHO) around 9.8-10.2 ppm.
 - ^{19}F NMR: A singlet or doublet is expected, confirming the presence and electronic environment of the fluorine atom.

- ^{13}C NMR: Will show characteristic peaks for the aldehyde carbonyl carbon (~185 ppm), as well as carbons of the thiazole and fluorophenyl rings.
- Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds precisely to the molecular formula $\text{C}_{10}\text{H}_6\text{FNOS}$. Predicted adducts can be used for confirmation.[\[4\]](#)[\[5\]](#)


Predicted Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	208.02269
$[\text{M}+\text{Na}]^+$	230.00463
$[\text{M}-\text{H}]^-$	206.00813

- Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band around $1680\text{-}1700\text{ cm}^{-1}$ is indicative of the $\text{C}=\text{O}$ stretch of the aromatic aldehyde.
- High-Performance Liquid Chromatography (HPLC): The definitive method for quantifying the purity of the final compound, which should typically be $\geq 95\%$ for use in research applications.
[\[3\]](#)

Part 4: Applications in Drug Discovery and Development

The utility of **2-(3-Fluorophenyl)thiazole-5-carbaldehyde** stems from its identity as a "versatile small molecule scaffold."[\[7\]](#) It serves not as an end-product therapeutic, but as a crucial intermediate for building more complex, biologically active molecules.[\[8\]](#)

Logical Framework of Utility

[Click to download full resolution via product page](#)

Caption: How molecular features drive its use in drug discovery.

- Scaffold for Bioactive Molecules: Thiazole derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[6][9][10] This compound is a key starting point for synthesizing libraries of novel thiazoles for screening. For example, the aldehyde can be readily converted into amides, amines (via reductive amination), or other functional groups to explore structure-activity relationships (SAR).
- Intermediate for Targeted Therapeutics: The fluorophenylthiazole moiety is a component of molecules designed to inhibit specific biological targets, such as kinases or enzymes like CYP51.[6][11] Research into thiazole carboxamides has shown promise in developing c-Met kinase inhibitors for cancer treatment.[11]
- Protein Degrader Building Block: The compound is explicitly categorized as a "Protein Degrader Building Block." [3] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, the aldehyde could be functionalized to attach a linker, which in turn connects to a ligand for an E3 ubiquitin ligase, creating a molecule designed to induce the degradation of a specific target protein.

Part 5: Safety, Handling, and Storage

- Usage: This chemical is intended for professional research laboratory use only and is not for medical or consumer applications.[\[3\]](#)
- Storage: Store at room temperature in a well-sealed container, protected from light and moisture.[\[3\]](#)
- Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. Work should be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(4-Fluorophenyl)thiazole-5-carbaldehyde | 914348-80-4 [smolecule.com]
- 2. 2-(3-Fluorophenyl)thiazole-5-carbaldehyde | C10H6FNOS | CID 45036825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - 2-(3-fluorophenyl)thiazole-5-carbaldehyde (C10H6FNOS) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde (C10H6FNOS) [pubchemlite.lcsb.uni.lu]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Introduction: A Versatile Scaffold in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1388882#2-3-fluorophenyl-thiazole-5-carbaldehyde-smiles-string>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com